Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a cyano group at the 5-position and an ethyl acetate group at the 2-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, ethyl bromoacetate, and a suitable cyano source.
Formation of Indole Derivative: The indole derivative is synthesized by reacting indole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Introduction of Cyano Group: The cyano group is introduced by reacting the intermediate product with a cyano source such as sodium cyanide or potassium cyanide. This step is usually performed in an aqueous or organic solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl acetate group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of indole-based biological pathways and mechanisms.
Chemical Biology: It serves as a probe to investigate the interactions of indole derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The cyano group and ethyl acetate moiety contribute to its binding affinity and specificity. The compound can inhibit or activate biological pathways, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-bromo-1H-indol-1-yl)acetate
- Methyl 1H-indol-1-ylacetate
- Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate
Uniqueness
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate is unique due to the presence of both a cyano group and an ethyl acetate group on the indole ring. This combination imparts distinct chemical properties and biological activities, making it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 2-(5-cyanoindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-7-10(8-14)3-4-12(11)15/h3-7H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNXKNDZQFEDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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